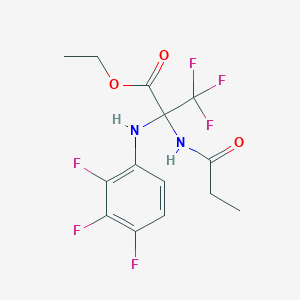
Ethyl 3,3,3-trifluoro-2-propionamido-2-(2,3,4-trifluoroanilino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE is unique due to its specific arrangement of trifluoromethyl groups and the presence of both amido and amino functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C14H14F6N2O3 |
|---|---|
Molecular Weight |
372.26 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-(2,3,4-trifluoroanilino)propanoate |
InChI |
InChI=1S/C14H14F6N2O3/c1-3-9(23)22-13(14(18,19)20,12(24)25-4-2)21-8-6-5-7(15)10(16)11(8)17/h5-6,21H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
HJKZAEBOGGKFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















